REACTION_CXSMILES
|
[F:1][C:2]1[CH:36]=[C:35]([NH:37][C:38]([NH:40][C:41](=[O:50])[CH2:42][C:43]2[CH:48]=[CH:47][C:46]([F:49])=[CH:45][CH:44]=2)=[S:39])[CH:34]=[CH:33][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([C:14]3[N:19]=[CH:18][C:17]([CH2:20][N:21]([CH2:29][CH2:30][O:31][CH3:32])C(=O)OC(C)(C)C)=[CH:16][CH:15]=3)[S:13][C:6]=12.Cl.O>CC(O)=O>[F:1][C:2]1[CH:36]=[C:35]([NH:37][C:38]([NH:40][C:41](=[O:50])[CH2:42][C:43]2[CH:44]=[CH:45][C:46]([F:49])=[CH:47][CH:48]=2)=[S:39])[CH:34]=[CH:33][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([C:14]3[CH:15]=[CH:16][C:17]([CH2:20][NH:21][CH2:29][CH2:30][O:31][CH3:32])=[CH:18][N:19]=3)[S:13][C:6]=12
|
Name
|
14
|
Quantity
|
45.06 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C3C(=NC=C2)C=C(S3)C3=CC=C(C=N3)CN(C(OC(C)(C)C)=O)CCOC)C=CC(=C1)NC(=S)NC(CC1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
676 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
was stirred at r.t. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to r.t.
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
the product cake was washed with water (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
then dried in vacuum for 30 min
|
Duration
|
30 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC1=C2C(=NC=C1)C=C(S2)C2=NC=C(C=C2)CNCCOC)NC(=S)NC(CC2=CC=C(C=C2)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |